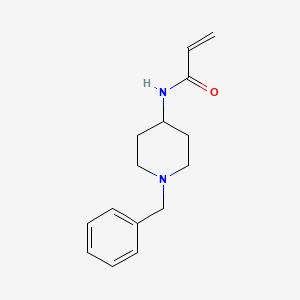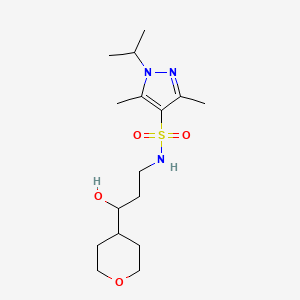
N-(1-benzylpiperidin-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-benzylpiperidin-4-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The empirical formula of “N-(1-benzylpiperidin-4-yl)prop-2-enamide” is C17H20N2O2 . Its molecular weight is 284.35 . The SMILES string representation of the molecule is O=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 .Applications De Recherche Scientifique
Based on the information available from the search results, here is an analysis of some scientific research applications of “N-(1-benzylpiperidin-4-yl)prop-2-enamide”:
Pharmacological Evaluation
A study published in SpringerLink discusses the synthesis and pharmacological evaluation of novel derivatives of the compound, indicating its potential use in drug development and therapeutic applications .
Crystallographic Study
Another research article from SpringerLink details a crystallographic study of a related compound, highlighting its significance in understanding molecular structures and interactions .
Antioxidant and Enzyme Inhibition
An article from MDPI mentions the compound’s derivatives being screened for their ability to scavenge free radicals and inhibit enzymes like acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE), which are relevant in conditions such as Alzheimer’s disease .
Anti-Cancer Activity
A study from SpringerLink on benzamide derivatives, which include the compound , shows significant inhibitory bioactivity in cancer cells like HepG2, suggesting its potential role in cancer treatment .
Neuropathic Pain Therapy
Research highlighted by the International Association for the Study of Pain suggests that derivatives of “N-(1-benzylpiperidin-4-yl)prop-2-enamide” have shown promising results in the therapy of neuropathic pain through σR antagonism .
Safety and Hazards
The safety information provided by Sigma-Aldrich indicates that “N-(1-benzylpiperidin-4-yl)prop-2-enamide” may be harmful if swallowed and may cause eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets to induce a robust antiallodynic effect, particularly in models of central sensitization . This suggests that the compound may have a significant impact on neuronal signaling and pain perception.
Result of Action
N-(1-benzylpiperidin-4-yl)prop-2-enamide has been found to induce a robust antiallodynic effect in capsaicin-induced mechanical allodynia, a behavioral model of central sensitization . This suggests that the compound may have significant analgesic properties and could potentially be used in the treatment of conditions characterized by neuropathic pain.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOXUGEMDXMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)

![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)

![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2995064.png)
